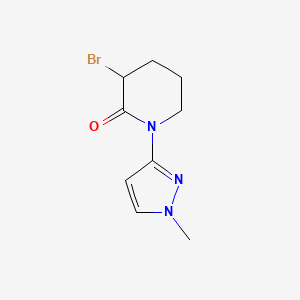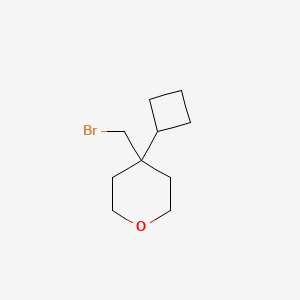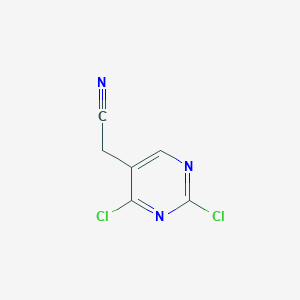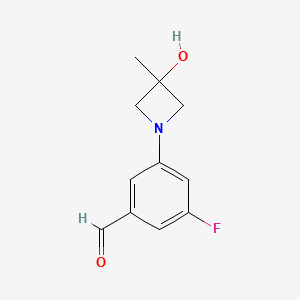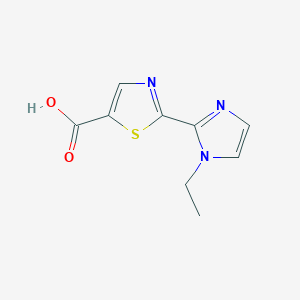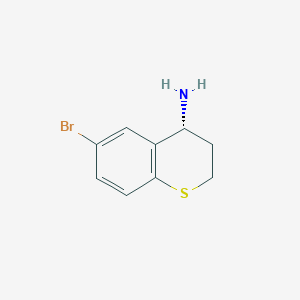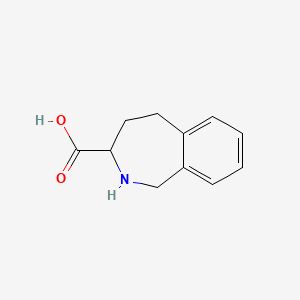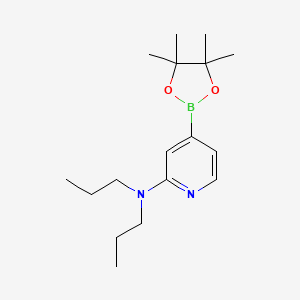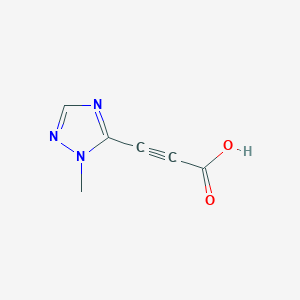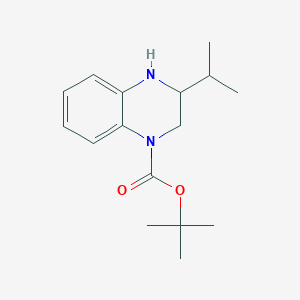
tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a carboxylate group attached to the quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides and other oxidized derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and stability.
Biology
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Diagnostic Tools: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline.
Tert-butyl quinoxaline derivatives: Compounds with similar tert-butyl groups attached to the quinoxaline core.
Uniqueness
Tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the combination of its tert-butyl, isopropyl, and carboxylate groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
tert-butyl 3-propan-2-yl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)13-10-18(15(19)20-16(3,4)5)14-9-7-6-8-12(14)17-13/h6-9,11,13,17H,10H2,1-5H3 |
Clé InChI |
CSTZHQCHFWHXFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


